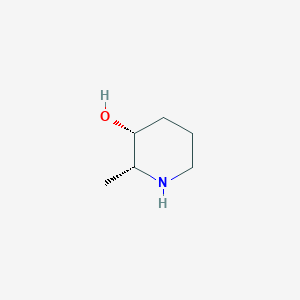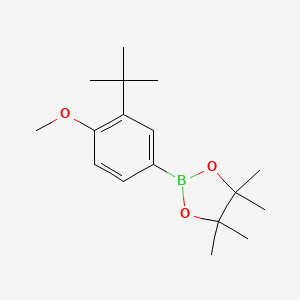
(5-(Bromomethyl)-2-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromomethyl and chloro groups. The molecular formula of this compound is C7H7BBrClO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorotoluene to form 5-(bromomethyl)-2-chlorotoluene, which is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of (5-(Bromomethyl)-2-chlorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Bromomethyl)-2-chlorophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boronic alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, and others.
Major Products Formed
Substituted Phenyl Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
(5-(Bromomethyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological interactions.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-(Bromomethyl)-2-chlorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for biological molecules . The bromomethyl and chloro substituents further modulate its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and chloro substituents, making it less reactive in certain contexts.
(4-Bromomethylphenyl)boronic Acid: Similar structure but without the chloro group, affecting its chemical properties.
(5-Methyl-2-chlorophenyl)boronic Acid: Lacks the bromomethyl group, leading to different reactivity patterns.
Uniqueness
(5-(Bromomethyl)-2-chlorophenyl)boronic acid is unique due to the presence of both bromomethyl and chloro substituents, which enhance its reactivity and make it suitable for specific applications in cross-coupling reactions and as a biological probe .
Propriétés
Formule moléculaire |
C7H7BBrClO2 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
[5-(bromomethyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C7H7BBrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2 |
Clé InChI |
ZNOMYKAIFZNDBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)CBr)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)










![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)

